molecular formula C13H10O2S B085799 Phenyl phenylsulfanylformate CAS No. 13509-33-6

Phenyl phenylsulfanylformate

Cat. No. B085799
CAS RN: 13509-33-6
M. Wt: 230.28 g/mol
InChI Key: OFQZNOASYRWCLD-UHFFFAOYSA-N
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Description

Phenyl phenylsulfanylformate, also known as PPSF, is a versatile organic compound that has gained significant attention in the field of chemical research. PPSF is a colorless liquid that is soluble in organic solvents and has a molecular weight of 252.33 g/mol. This compound has been extensively studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Mechanism Of Action

The mechanism of action of Phenyl phenylsulfanylformate is not well understood. However, it is believed that Phenyl phenylsulfanylformate acts as a reactive intermediate in various chemical reactions. Phenyl phenylsulfanylformate can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols. Phenyl phenylsulfanylformate can also undergo elimination reactions to form various products.

Biochemical And Physiological Effects

The biochemical and physiological effects of Phenyl phenylsulfanylformate are not well studied. However, it is believed that Phenyl phenylsulfanylformate can interact with various enzymes and proteins in the body, leading to various biological effects. Phenyl phenylsulfanylformate has been shown to have antimicrobial and antitumor activity in preclinical studies.

Advantages And Limitations For Lab Experiments

Phenyl phenylsulfanylformate has several advantages for lab experiments. Phenyl phenylsulfanylformate is a stable compound that can be easily synthesized in large quantities. Phenyl phenylsulfanylformate is also a versatile compound that can be used as a starting material for the synthesis of various compounds. However, Phenyl phenylsulfanylformate has some limitations for lab experiments. Phenyl phenylsulfanylformate is a toxic compound that requires careful handling. Phenyl phenylsulfanylformate is also a reactive compound that can undergo various chemical reactions, making it difficult to control the reaction conditions.

Future Directions

There are several future directions for Phenyl phenylsulfanylformate research. One direction is to study the mechanism of action of Phenyl phenylsulfanylformate in more detail. Understanding the mechanism of action of Phenyl phenylsulfanylformate can lead to the development of new drugs and materials. Another direction is to study the biological effects of Phenyl phenylsulfanylformate in more detail. Studying the biological effects of Phenyl phenylsulfanylformate can lead to the development of new drugs with improved efficacy and safety. Finally, another direction is to explore new synthetic routes for Phenyl phenylsulfanylformate. Developing new synthetic routes for Phenyl phenylsulfanylformate can lead to more efficient and cost-effective production of Phenyl phenylsulfanylformate and its derivatives.

Synthesis Methods

Phenyl phenylsulfanylformate can be synthesized by the reaction between phenylsulfinyl chloride and phenyl formate in the presence of a base. The reaction takes place at room temperature and yields Phenyl phenylsulfanylformate as a product. The purity of the product can be increased by recrystallization from an appropriate solvent.

Scientific Research Applications

Phenyl phenylsulfanylformate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, Phenyl phenylsulfanylformate has been used as a starting material for the synthesis of various drugs. For example, Phenyl phenylsulfanylformate has been used in the synthesis of a potent antitumor agent, which has shown promising results in preclinical studies. Phenyl phenylsulfanylformate has also been used in the synthesis of a novel class of antibacterial agents, which have shown activity against drug-resistant strains of bacteria.
In the field of agrochemicals, Phenyl phenylsulfanylformate has been used as a precursor for the synthesis of various herbicides and insecticides. Phenyl phenylsulfanylformate has also been used in the synthesis of a novel class of plant growth regulators, which have shown promising results in increasing crop yield.
In the field of materials science, Phenyl phenylsulfanylformate has been used as a monomer for the synthesis of various polymers. Phenyl phenylsulfanylformate-based polymers have shown excellent thermal stability and mechanical properties, making them suitable for various applications, including coatings, adhesives, and composites.

properties

CAS RN

13509-33-6

Product Name

Phenyl phenylsulfanylformate

Molecular Formula

C13H10O2S

Molecular Weight

230.28 g/mol

IUPAC Name

phenyl phenylsulfanylformate

InChI

InChI=1S/C13H10O2S/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H

InChI Key

OFQZNOASYRWCLD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC(=O)SC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)OC(=O)SC2=CC=CC=C2

synonyms

Thiocarbonic acid O,S-diphenyl ester

Origin of Product

United States

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